tert-butyl N-(2,3-diazidopropyl)carbamate

Description

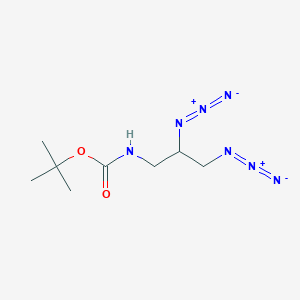

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-diazidopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCNNYTWXOUCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572110 | |

| Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190840-29-0 | |

| Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of Tert Butyl N 2,3 Diazidopropyl Carbamate

Azide (B81097) Reactivity in Targeted Organic Transformations

The two azide groups in tert-butyl N-(2,3-diazidopropyl)carbamate are sites of high chemical potential, enabling a variety of selective transformations. These energy-rich groups can participate in reactions as nucleophiles or undergo decomposition to form highly reactive intermediates.

Nucleophilic Substitution Reactions Involving Azide Functionality

The azide functional group is a versatile participant in nucleophilic reactions. The terminal nitrogen atom of an organic azide is mildly nucleophilic, allowing it to react with various electrophiles. broadpharm.com Key transformations involving this reactivity include:

Huisgen Cycloaddition: As 1,3-dipoles, azides react with alkynes to form stable 1,2,3-triazole rings. This "click chemistry" reaction is exceptionally robust and is a cornerstone of bioconjugation and materials science. The diazide nature of this compound makes it a candidate for forming cross-linked structures or for dual functionalization.

Staudinger Reaction: Azides react with phosphines (e.g., triphenylphosphine) to form an iminophosphorane intermediate. This intermediate can then be hydrolyzed to produce a primary amine and the corresponding phosphine (B1218219) oxide. This reaction provides a mild method for the reduction of azides to amines.

While the azide group itself is more commonly introduced via nucleophilic substitution using an azide salt (e.g., sodium azide), there are instances where an azide on an aliphatic chain can act as a leaving group in a nucleophilic substitution, although this is unconventional. nih.govacs.org Research on diazidated malonamides has shown that one azide group can be displaced by an alkoxide nucleophile. nih.govacs.org

Table 1: Common Nucleophilic Reactions of Organic Azides

| Reaction Type | Reagents | Product | Description |

| Huisgen Cycloaddition | Alkyne, Copper(I) catalyst (optional) | 1,2,3-Triazole | A [3+2] cycloaddition forming a five-membered heterocyclic ring. |

| Staudinger Reaction | Phosphine (e.g., PPh₃), then H₂O | Primary Amine | Reduction of the azide to an amine via an iminophosphorane intermediate. |

| Reduction | H₂, Pd/C or other reducing agents | Primary Amine | Direct reduction to the corresponding amine with the liberation of nitrogen gas. |

Thermal and Catalytic Decomposition Pathways of Organic Azides

Organic azides are known for their tendency to decompose upon heating or irradiation, extruding diatomic nitrogen (N₂) to generate a highly reactive nitrene intermediate. nih.gov This decomposition can also be facilitated by catalysts under milder conditions.

Thermal Decomposition: The initial step in the thermal decomposition of alkyl azides is the cleavage of the RN-N₂ bond, which is the rate-determining step. nih.gov The resulting electron-deficient nitrene can then undergo several rapid reactions, such as:

C-H insertion: Insertion into carbon-hydrogen bonds.

Rearrangement: Isomerization to form imines.

Dimerization: Reaction with another nitrene to form an azo compound.

Catalytic Decomposition: To avoid the high temperatures and potential hazards of thermolysis, various catalysts can be employed to promote azide decomposition. Transition metal oxides and metal halides have been shown to effectively catalyze this process at lower temperatures. nih.govrsc.org For instance, copper and iron-containing compounds can significantly lower the decomposition temperature of azides. nih.gov This catalytic approach allows for more controlled evolution of nitrogen gas and management of the reaction's exothermicity. nih.govrsc.org

Table 2: Decomposition Pathways of Organic Azides

| Method | Conditions | Intermediate | Key Features |

| Thermal | Heating (typically >175°C for alkyl azides) | Nitrene | Can be explosive; high temperatures required. |

| Photochemical | UV light | Nitrene | Can often be performed at lower temperatures than thermolysis. |

| Catalytic | Transition metal salts (e.g., FeCl₃, CuO) | Metal-nitrenoid | Milder conditions, enhanced safety, and potential for catalyst-controlled selectivity. nih.govrsc.org |

Carbamate (B1207046) Reactivity and Selective Functional Group Interconversions

The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its susceptibility to clean removal under specific, primarily acidic, conditions. acsgcipr.org

Deprotection Strategies for the tert-Butyl Carbamate Group

Cleavage of the Boc group restores the free amine, a critical step in many multi-step synthetic sequences. This is most commonly achieved through acid-mediated protocols, though catalytic methods are also available. nih.govfishersci.co.uk

The standard method for Boc deprotection involves treatment with a strong acid. The generally accepted mechanism proceeds through the following steps:

Protonation: The acid protonates the carbamate, typically at the carbonyl oxygen. nih.gov

Cleavage: The protonated carbamate fragments, leading to the formation of carbamic acid and a stable tert-butyl cation. acsgcipr.orgnih.govjk-sci.com

Fragmentation: The unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by a nucleophile or eliminated as isobutylene. acsgcipr.orgnih.gov

A variety of acids can effect this transformation, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being a classic choice. jk-sci.com However, concerns over the harshness and environmental impact of halogenated solvents and strong acids have led to the development of alternative systems. Aqueous phosphoric acid, for example, has been shown to be an effective and environmentally benign reagent for Boc deprotection. nih.gov The kinetics of the cleavage can be complex, with some studies showing a second-order dependence on the concentration of the acid.

Table 3: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Highly effective but uses a corrosive acid and halogenated solvent. jk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297), Methanol | Room Temperature | Common and cost-effective; generates volatile byproducts. nih.gov |

| Aqueous Phosphoric Acid | None or co-solvent | Room Temperature to mild heat | Considered a "green" and mild alternative. nih.gov |

| p-Toluenesulfonic Acid | Dichloromethane (DCM) | Room Temperature | Solid, non-volatile acid, easy to handle. jk-sci.com |

While acid cleavage is prevalent, methods utilizing transition metals offer alternative pathways for Boc deprotection, often under neutral and highly selective conditions. These methods can be advantageous when other acid-sensitive functional groups are present in the molecule.

Several catalytic systems have been developed. For instance, iron(III) salts, such as iron(III) chloride, have been reported to catalytically cleave the Boc group selectively and efficiently. rsc.org This method is considered sustainable and often requires no complex purification. Other reported systems include those based on palladium and cerium, although they may require harsher conditions or specific additives. acs.org More recently, transition-metal-free catalytic methods have also emerged, such as the use of a triarylamminium radical cation with a silane, which facilitates the cleavage of the C–O bond of the tert-butyl group under very mild conditions. acs.org

Table 4: Examples of Catalytic Systems for Boc Deprotection

| Catalyst System | Reagents/Conditions | Key Features |

| Iron(III) Chloride | Catalytic FeCl₃, often with TMSCl | Sustainable, clean reaction, works well for various substrates. rsc.org |

| Cerium(III) Chloride / Sodium Iodide | CeCl₃·7H₂O, NaI in Acetonitrile (B52724) | Can selectively deprotect tert-butyl esters in the presence of N-Boc groups. acs.org |

| Palladium(II) Chloride / Activated Carbon | PdCl₂, Activated Carbon, 1,1,3,3-tetramethyldisiloxane | A heterogeneous system for C-O bond cleavage. |

| Tris(4-bromophenyl)amminium / Silane | Catalytic "Magic Blue" (MB•⁺), HSiEt₃ | Transition-metal-free, proceeds under very mild, neutral conditions. acs.org |

Radical Cation-Mediated Cleavage of tert-Butyl Carbamates

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. Beyond traditional acid-catalyzed deprotection, radical cation-mediated cleavage offers an alternative pathway.

Recent research has demonstrated a catalytic protocol for the mild deprotection of tert-butyl groups from esters, ethers, carbonates, and carbamates using a triarylamminium radical cation, specifically tris(4-bromophenyl)amminium radical cation, known as "magic blue" (MB•+), in conjunction with triethylsilane. acs.org This method facilitates the cleavage of the C–O bond in tert-butyl carbamates, providing high isolated yields of the corresponding amine. acs.org The reaction proceeds without the need for high temperatures or strong acids and bases, making it suitable for a range of structurally diverse compounds. acs.org The proposed mechanism involves the activation of the Si–H bond by the MB•+ catalyst, which then leads to the deprotection of the tert-butoxycarbonyl (Boc) group. acs.org

Another approach involves the mesolytic cleavage of alkoxyamine radical cations. nih.gov In this process, an excited-state oxidant induces electron transfer from a TEMPO-derived alkoxyamine substrate, generating a radical cation with a significantly weakened C-O bond. nih.gov This bond then undergoes spontaneous scission to form a stable nitroxyl (B88944) radical and a reactive carbocation intermediate, which can be trapped by various nucleophiles. nih.gov While this method has been demonstrated for generating benzylic and tertiary alkyl carbocations, its direct application to the cleavage of tert-butyl carbamates from complex substrates like this compound would depend on the relative reactivity of the functional groups present. nih.gov

The chemoselectivity of such methods is a critical consideration. For instance, the MB•+/triethylsilane system has been shown to selectively deprotect a tert-butyl ester in the presence of other functional groups. acs.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Triarylamminium Radical Cation Catalysis | Tris(4-bromophenyl)amminium radical cation (magic blue), Triethylsilane | Mild conditions, high yields, avoids strong acids/bases. | acs.org |

| Mesolytic Cleavage of Alkoxyamine Radical Cations | Visible light photoredox catalyst, TEMPO-derived alkoxyamine | Generates carbocation intermediates under neutral conditions. | nih.gov |

Carbamate Exchange and Rearrangement Reactions

Carbamates can undergo exchange reactions, particularly in the presence of catalysts. For example, zirconium(IV)-catalyzed exchange processes between dialkyl carbonates and amines can yield carbamates. organic-chemistry.org A similar exchange can occur between carbamates and amines to produce different carbamates or ureas, sometimes accelerated by microwave irradiation. organic-chemistry.org

Rearrangement reactions involving carbamates are also known. The Hofmann and Curtius rearrangements are classical examples that proceed through an isocyanate intermediate, which can be trapped by alcohols to form carbamates. nih.govmasterorganicchemistry.commasterorganicchemistry.com For instance, the Curtius rearrangement of an acyl azide, generated from a carboxylic acid, in the presence of an alcohol leads to the formation of a carbamate. nih.govmasterorganicchemistry.com This method has been adapted for the synthesis of tert-butyl carbamates from carboxylic acids using di-tert-butyl dicarbonate (B1257347) and sodium azide. nih.govacs.org

Another relevant transformation is the anionic ortho-Fries rearrangement, where an O-aryl carbamate rearranges to a hydroxyaryl amide upon treatment with a strong base. acs.org While not directly applicable to the aliphatic this compound, it illustrates a key reactivity pattern of carbamates.

Dual Functional Group Reactivity and Chemoselectivity

The presence of both azide and carbamate functionalities in this compound presents opportunities for chemoselective reactions, where one group reacts preferentially in the presence of the other.

Selective Reactions Addressing Azide Functionality in the Presence of the Carbamate Group

The azide groups in this compound are versatile functional handles. Their reactivity can be harnessed while leaving the Boc-protected amine intact.

[3+2] Cycloadditions (Click Chemistry): Organic azides readily undergo copper-catalyzed or strain-promoted [3+2] cycloaddition reactions with alkynes to form stable triazoles. masterorganicchemistry.com This "click" reaction is highly specific and occurs under mild conditions that are compatible with the Boc protecting group. masterorganicchemistry.com This allows for the conjugation of the diazidopropyl scaffold to other molecules or biomolecules.

Staudinger Ligation: Azides can react with phosphines in a Staudinger ligation to form an aza-ylide, which can then be trapped with an electrophile (e.g., an ester) to form an amide bond. This reaction is also compatible with the Boc group.

Reduction to Amines: The azide groups can be selectively reduced to primary amines. A common method is catalytic hydrogenation (e.g., H₂, Pd/C), which typically does not cleave the Boc group. springernature.comresearchgate.net Other reducing agents like LiAlH₄ would reduce both the azides and the carbamate carbonyl, while milder reagents like NaBH₄ are generally unreactive towards azides and carbamates. The resulting vicinal diamine is a valuable building block in organic synthesis. springernature.comresearchgate.netnih.gov

Selective Reactions Addressing Carbamate Functionality in the Presence of Azide Groups

Conversely, the Boc group can be selectively removed without affecting the azide functionalities.

Acid-Catalyzed Deprotection: The most common method for Boc cleavage is treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. These conditions are generally well-tolerated by azide groups, which are stable to a wide range of pH. This would yield the free 2,3-diazidopropylamine.

The orthogonality of these reactions is crucial for the stepwise elaboration of the molecule.

| Target Functionality | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Azide Groups | [3+2] Cycloaddition | Alkyne, Cu(I) catalyst | Bis-triazole derivative | masterorganicchemistry.com |

| Azide Groups | Reduction | H₂, Pd/C | tert-Butyl N-(2,3-diaminopropyl)carbamate | springernature.comresearchgate.net |

| Carbamate Group | Deprotection | Trifluoroacetic acid (TFA) | 2,3-Diazidopropylamine |

Stereochemical Aspects of Reactivity in the 2,3-Diazidopropyl Scaffold

The 2,3-diazidopropyl scaffold contains a stereocenter at the C2 position. The stereochemistry of reactions at this center and the adjacent C3 position is an important consideration. For instance, if the starting material for the synthesis of this compound is chiral, the stereochemical integrity should be maintained or predictably altered during subsequent transformations.

Reactions that create new stereocenters, such as the reduction of the azides followed by derivatization of the resulting amines, can lead to diastereomers. The stereochemical outcome of such reactions can be influenced by the existing stereocenter and the reaction conditions. For example, in the synthesis of vicinal diamines, controlling the diastereoselectivity is a key challenge. rsc.org Theoretical studies, such as DFT calculations, can be employed to predict and understand the selectivities in reactions involving such scaffolds. researchgate.net

The synthesis of vicinal diamines, which can be accessed from the diazide, is an active area of research, with various strategies developed to control the stereochemical outcome. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Click Chemistry Methodologies for Bioconjugation and Macromolecular Engineering

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has been significantly impacted by the use of azide-alkyne cycloadditions. scripps.edu Tert-butyl N-(2,3-diazidopropyl)carbamate, with its dual azide (B81097) functionality, is an exemplary reagent for these transformations.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. creative-biolabs.comnih.gov The reaction is prized for its reliability, specificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. mdpi.com This makes it exceptionally suitable for bioconjugation. nih.govjenabioscience.com

The reaction mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately rearranges to the stable triazole product. creative-biolabs.com The use of a copper(I) source, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, is crucial for the reaction's success. mdpi.comnsf.gov

When employing this compound in CuAAC, its two azide groups can react with two equivalents of a terminal alkyne to form a bis-triazole. This capability is particularly useful for creating cross-linked structures or for generating molecular scaffolds with specific spatial arrangements of substituents. For instance, the reaction of a diazide with terminal alkynes in a t-butanol/water mixture, catalyzed by CuSO₄·5H₂O and sodium ascorbate, proceeds efficiently to yield bis(1,4-disubstituted 1,2,3-triazoles). mdpi.com The reaction's efficiency and the stability of the resulting triazole rings make this methodology highly valuable in materials science and medicinal chemistry. nih.gov

| Parameter | Typical Condition | Reference |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | mdpi.com |

| Solvent | t-Butanol/Water (1:1) | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Reactant Ratio | 1 equivalent diazide to 2 equivalents alkyne | mdpi.com |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Bioorthogonal Considerations

While CuAAC is a powerful tool, the cytotoxicity of copper has prompted the development of copper-free click chemistry alternatives, particularly for applications in living systems. rsc.orgnih.gov The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a leading bioorthogonal reaction, which is a reaction that can occur in a biological environment without interfering with native biochemical processes. rsc.orgnih.govrsc.org

SPAAC utilizes cyclooctynes, which are alkynes incorporated into an eight-membered ring. The ring strain of these molecules significantly lowers the activation energy for the cycloaddition with azides, allowing the reaction to proceed at physiological temperatures without a catalyst. nih.gov Various cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction kinetics. researchgate.net

The use of this compound in SPAAC would allow for the copper-free conjugation of two cyclooctyne-modified molecules. This is particularly advantageous for in vivo applications, such as cell surface labeling and imaging, where the presence of copper can be detrimental. nih.govbiorxiv.org The bioorthogonality of the azide and alkyne functional groups ensures that they react specifically with each other, leaving other functional groups within the biological system untouched. illinois.edu The steric accessibility of the azide groups is a critical consideration in SPAAC, as bulky substituents near the azide can hinder the approach of the cyclooctyne. rsc.orgrsc.org

Applications in the Synthesis of Triazole-Containing Molecular Scaffolds

The 1,2,3-triazole ring is not merely a linker; it is a rigid, aromatic heterocycle with a significant dipole moment that can participate in hydrogen bonding and other non-covalent interactions. nih.gov This makes it an important pharmacophore and a valuable component in the design of functional molecules. The ability of this compound to generate two triazole rings in a single synthetic operation makes it a powerful tool for creating novel molecular scaffolds. mdpi.comnih.gov

The synthesis of bis-triazoles from vicinal diazides allows for the creation of C₂-symmetric ligands, which are of great interest in coordination chemistry and asymmetric catalysis. researchgate.net These scaffolds can also be used to construct more complex architectures, such as macrocycles, although the formation of such structures from diazide linkers can sometimes be challenging. nih.gov The resulting bis-triazole compounds can serve as building blocks for dendrimers, polymers, and other materials with tailored properties.

Development of Chemically Targeted Systems through Azide-Alkyne Ligation

The specificity and efficiency of azide-alkyne click chemistry make it an ideal method for constructing chemically targeted systems, such as drug-delivery vehicles, diagnostic probes, and targeted therapeutics. By attaching a targeting moiety (e.g., a peptide, antibody, or small molecule that binds to a specific receptor) to one part of a molecule and a payload (e.g., a drug, imaging agent, or cytotoxin) to another, a highly specific system can be assembled using a diazide linker like that derived from this compound.

For example, a targeting ligand functionalized with an alkyne could be attached to one azide of the diazidopropyl backbone, while an alkyne-modified drug molecule could be attached to the other. The resulting conjugate would then be directed to the target site, where it can deliver its payload. This modular approach allows for the rapid assembly and screening of a library of targeted systems to identify the most effective candidates. illinois.edu

Building Block Utility in Complex Molecular Architecture Synthesis

Beyond its applications in click chemistry, the unique functionality of this compound makes it a valuable building block for the synthesis of complex molecules.

Integration into Retrosynthetic Strategies for Diverse Compounds

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgyoutube.com This process involves identifying key bond disconnections that correspond to reliable chemical reactions. e3s-conferences.orgchemistry.coach

This compound, or the 2,3-diazidopropylamine synthon it represents, can be a key component in a retrosynthetic strategy. When a target molecule contains two vicinal triazole rings or other functionalities that can be derived from azides, a disconnection back to a diazide precursor is a logical step. For example, a molecule containing a 1,6-dicarbonyl system might be retrosynthetically disconnected through an ozonolysis reaction to an alkene, which in turn could be derived from a vicinal diazide. youtube.com

Asymmetric Synthesis Applications Leveraging Chirality in the Propyl Moiety

The inherent chirality of the 2,3-diazidopropyl moiety within this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds. The stereocenters on the propyl chain can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis.

While specific documented applications of this compound as a chiral auxiliary are not extensively reported in mainstream literature, the principles of asymmetric induction suggest its potential. The chiral backbone can be exploited in reactions where the molecule acts as a chiral building block. For instance, after selective reduction of one or both azide groups to amines, the resulting chiral diamine or amino-alcohol, still bearing the carbamate (B1207046) protection, could be used in the synthesis of complex chiral ligands for metal-catalyzed reactions or as a key fragment in the total synthesis of natural products. mdpi.commsu.edu

Hypothetical Asymmetric Transformation: A hypothetical application could involve the partial reduction of the diazide to an amino-azide, followed by its use as a chiral ligand in a catalytic process. The remaining azide group would offer a handle for further functionalization via click chemistry, demonstrating the molecule's utility as a bifunctional chiral synthon.

Potential in Supramolecular Chemistry and Advanced Material Science

The dual presence of azide and carbamate groups in this compound offers significant potential in the realm of supramolecular chemistry and the development of advanced materials. These functional groups can participate in a variety of non-covalent and covalent interactions, enabling the construction of complex, functional architectures.

Self-assembly is a process where molecules spontaneously organize into ordered structures. The carbamate group, with its ability to form strong hydrogen bonds, and the azide groups, which can participate in dipole-dipole interactions, make this compound an interesting candidate for designing self-assembling systems. nih.gov

Studies on other carbamate-containing molecules have demonstrated their capacity to form well-defined supramolecular assemblies, such as sheets or fibrous networks, through hydrogen bonding. nih.gov Similarly, peptides containing azide groups have been shown to self-assemble into ordered structures like porous spheres. nih.gov The combination of these functionalities in a single molecule could lead to novel self-assembled architectures with unique morphologies and properties. For instance, the interplay between hydrogen bonding from the carbamate and electrostatic interactions from the azides could direct the formation of complex, hierarchical structures.

Table 1: Functional Groups and Their Potential Roles in Self-Assembly

| Functional Group | Potential Interaction | Resulting Supramolecular Motif |

|---|---|---|

| Carbamate (N-H, C=O) | Hydrogen Bonding | Chains, sheets, helices |

The functionalization of surfaces and nanomaterials is crucial for tailoring their properties for specific applications, from biomedical devices to electronics. acs.orgnih.gov The azide groups in this compound are particularly well-suited for this purpose. Azides can be covalently attached to surfaces through various methods, including the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net

This allows for the robust immobilization of the molecule onto a wide range of materials, including metals, oxides, and polymers that have been pre-functionalized with alkyne groups. nih.govacs.orgbelnauka.by Once anchored, the carbamate group and the second azide group are displayed on the surface, ready for further interactions or chemical modifications. The carbamate can provide a site for hydrogen bonding interactions, while the remaining azide is available for subsequent "click" reactions, allowing for the layer-by-layer construction of complex surface coatings. researchgate.net

Potential Applications in Nanomaterial Functionalization:

Targeted Drug Delivery: Nanoparticles functionalized with this molecule could have the carbamate group interact with specific biological targets, while the azide allows for the attachment of imaging agents or targeting ligands. nih.gov

Biosensors: The molecule could be used to functionalize sensor surfaces, with the azide groups serving as anchor points for biorecognition elements.

The ability to precisely modify materials at the molecular level is key to developing "smart" materials with tunable properties. The azide groups of this compound offer an excellent tool for such controlled chemical modification.

Upon immobilization on a surface or incorporation into a polymer matrix, the azide groups can serve as latent reactive sites. For example, they can be converted into highly reactive nitrenes upon photolysis (irradiation with UV light), which can then undergo a variety of insertion reactions to form stable covalent bonds with surrounding molecules. nih.gov This allows for the cross-linking of polymer chains, which can significantly alter the mechanical properties of the material, such as its stiffness and stability. nih.gov A study on azide-containing dipeptides demonstrated that UV irradiation led to a measurable increase in the Young's modulus of the self-assembled structures, indicating a stiffening of the material. nih.gov

Furthermore, the azide groups can be used to introduce other functionalities through click chemistry, allowing for the precise tuning of surface properties like hydrophobicity, biocompatibility, or conductivity. acs.orgnih.gov This controlled modification can be performed post-fabrication, offering a high degree of flexibility in material design.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity of Azide (B81097) and Carbamate (B1207046) Groups

Quantum chemical calculations are instrumental in understanding the electronic characteristics of the distinct functional groups within tert-butyl N-(2,3-diazidopropyl)carbamate.

The azide group (-N₃) is a key determinant of the molecule's reactivity. Theoretical studies on small organic azides like hydrazoic acid (HN₃) and methyl azide (CH₃N₃) provide a foundational understanding. mdpi.com The azide group is generally a linear, asymmetric chain, though the N-N-N bond angle can deviate slightly from 180° depending on the substituent. mdpi.com Hirshfeld charge analysis indicates that the terminal nitrogen atoms of the azide group exhibit a more evenly distributed charge when attached to a larger molecular fragment, as would be the case in this compound. mdpi.comresearchgate.net The electronic structure of the azide imparts a high degree of nucleophilicity, making it prone to participation in various reactions, most notably cycloadditions. masterorganicchemistry.com

The interaction between the vicinal diazide groups and the carbamate function through the propyl chain is a complex area of study. The electron-withdrawing nature of the azide groups can influence the electronic environment of the carbamate, and vice versa.

Interactive Table: Calculated Electronic Properties of Functional Groups

| Functional Group | Property | Theoretical Finding | Reference |

| Azide (-N₃) | Geometry | Near-linear, asymmetric N-N-N chain. | mdpi.com |

| Charge Distribution | Hirshfeld charge analysis shows even distribution on terminal nitrogens in larger molecules. | mdpi.comresearchgate.net | |

| Reactivity | Highly nucleophilic, participates in cycloadditions. | masterorganicchemistry.com | |

| Carbamate (-NHCO₂R) | Stability | Resonance stabilized "amide-ester" hybrid. | nih.govacs.org |

| C-N Bond | Lower rotational barrier than amides due to electronic and steric factors. | nih.govnih.gov | |

| Isomerism | Can exist as cis and trans isomers with a small energy difference. | nih.gov |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. Density Functional Theory (DFT) and other high-level ab initio methods can be used to map potential energy surfaces, identify transition states, and calculate activation barriers for various transformations. acs.org

A primary reaction pathway for azides is the [3+2] cycloaddition, often referred to as "click chemistry". masterorganicchemistry.com Computational studies can model the concerted mechanism of this reaction with alkynes or other dipolarophiles, providing insights into the transition state geometry and the influence of substituents on reaction rates. acs.org For a vicinal diazide like the one in the target molecule, computational models can explore the stepwise or concerted nature of double cycloaddition reactions.

Another critical reaction of azides is thermal or photochemical decomposition, which typically proceeds through a nitrene intermediate with the loss of dinitrogen (N₂). Theoretical calculations can predict the activation energy for this process and characterize the resulting highly reactive nitrene species.

For the carbamate group, computational methods can elucidate the mechanism of its removal (deprotection). The tert-butoxycarbonyl (Boc) group is typically cleaved under acidic conditions. Computational models can detail the protonation of the carbonyl oxygen or the nitrogen atom, followed by the fragmentation of the carbamate to yield the free amine, carbon dioxide, and isobutylene.

Conformational Analysis of this compound

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. chemistrysteps.com For a flexible molecule like this compound, with its propyl chain and rotatable bonds in the carbamate group, a multitude of conformations are possible.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search for low-energy conformers. libretexts.org The analysis would focus on several key dihedral angles:

The C-C bonds of the propyl backbone.

The C-N bonds connecting the azide groups to the propyl chain.

The C-N and C-O bonds within the carbamate moiety.

Interactive Table: Key Rotational Bonds for Conformational Analysis

| Bond | Description | Expected Influence on Conformation |

| Propyl C-C | Backbone of the molecule | Determines the relative positions of the azide and carbamate groups. |

| C-N (Azide) | Connection of azide to the backbone | Rotation affects the orientation of the polar azide groups. |

| C-N (Carbamate) | Amide-like bond | Rotation is restricted but possible, leading to cis/trans isomers. |

| C-O (Carbamate) | Ester-like bond | Rotation influences the position of the tert-butyl group. |

Prediction of Novel Reaction Pathways and Derivative Formations

Theoretical and computational chemistry can go beyond explaining known reactivity and venture into predicting novel transformations and the properties of new derivatives.

By calculating the energies of potential, yet undiscovered, products and the barriers to their formation, computational chemistry can guide synthetic efforts. acs.org For this compound, this could involve:

Intramolecular Reactions : Investigating the possibility of intramolecular cycloadditions or rearrangements. For instance, under certain conditions, an azide group could potentially react with the carbamate carbonyl, although this is likely a high-energy process. The proximity of the two azide groups could also lead to unique intramolecular reactions upon partial reduction or activation.

Novel Cycloaddition Partners : While reactions with alkynes are well-known, computational screening could identify unconventional dipolarophiles that might react selectively with the diazide.

Derivative Properties : The synthesis of various derivatives can be proposed in silico. For example, after the deprotection of the carbamate to reveal the primary amine, this amine could be functionalized in numerous ways. Computational models could then predict the electronic and structural properties of these new derivatives, helping to prioritize synthetic targets for specific applications, such as in materials science or as energetic compounds. The synthesis of related diazido compounds, such as bis(1,3-diazido prop-2-yl)malonate, and their characterization using Density Functional Theory to predict properties like heats of formation, showcases this predictive power. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Contributions

Currently, dedicated scholarly articles focusing exclusively on tert-butyl N-(2,3-diazidopropyl)carbamate are limited. However, its synthesis can be logically inferred from established methodologies for creating similar structures. A plausible and common route involves the conversion of an alkene or an epoxide precursor.

One potential synthetic pathway starts from tert-butyl N-allylcarbamate. This readily available starting material could be converted to the corresponding epoxide, tert-butyl N-(2,3-epoxypropyl)carbamate, through epoxidation. Subsequent ring-opening of this epoxide with an azide (B81097) source, such as sodium azide, would likely yield a mixture of azido (B1232118) alcohol regioisomers. The remaining hydroxyl group could then be converted to a second azide group, possibly through an intermediate sulfonate ester followed by nucleophilic substitution with azide.

Alternatively, direct diazidation of tert-butyl N-allylcarbamate could be explored. Methods for the 1,2-diazidation of alkenes have been developed, for instance, using reagents like phenyliodine bis(trifluoroacetate) (PIFA) in the presence of trimethylsilyl (B98337) azide (Me3SiN3) rsc.org. This approach could offer a more direct route to the desired vicinal diazide structure.

The significance of the this compound structure lies in its dual functionality. The vicinal diazide moiety is a precursor to vicinal diamines upon reduction, which are important structural motifs in many biologically active molecules and ligands for catalysis nih.govacs.org. The two azide groups also present opportunities for orthogonal "click" chemistry reactions, a class of highly efficient and specific reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful tools for bioconjugation, drug discovery, and materials science, allowing for the facile linking of molecules nih.govnih.govorganic-chemistry.org. The Boc-protecting group on the amine allows for controlled reaction sequencing, as it can be readily removed under acidic conditions to reveal a primary amine for further functionalization.

Emerging Frontiers in this compound Research

While direct research is still emerging, the potential applications of this compound can be extrapolated from the known utility of related compounds. The presence of two azide groups suggests its use as a cross-linking agent or as a building block for creating polytriazoles nih.govresearchgate.net.

Table 1: Potential Research Applications

| Research Area | Potential Application of this compound |

|---|---|

| Materials Science | As a monomer for the synthesis of functional polymers and cross-linking agent for creating hydrogels or other polymeric materials. The resulting polytriazoles could have unique properties. |

| Medicinal Chemistry | As a scaffold for creating libraries of compounds for drug screening. The diazide functionality allows for the introduction of diverse molecular fragments via click chemistry. nih.gov |

| Bioconjugation | For linking to biomolecules, such as proteins or nucleic acids, that have been modified to contain alkyne groups. This could be used for imaging, tracking, or targeted delivery applications. nih.gov |

| Synthetic Chemistry | As a precursor to 1,2,3-triaminopropane derivatives after reduction of the azides and deprotection of the carbamate (B1207046). These polyamines can be valuable ligands or building blocks. |

The field of "click chemistry" continues to expand, and novel molecules with multiple azide functionalities are of great interest. Research could focus on exploring the differential reactivity of the two azide groups, potentially allowing for sequential click reactions. Furthermore, the development of new catalysts could enable even more efficient and selective transformations of this compound. The synthesis of dendrimers and other complex macromolecular architectures using this molecule as a branching unit is another exciting possibility.

Unresolved Challenges and Opportunities in its Synthetic and Applied Science Contexts

The advancement of research on this compound is not without its challenges. A primary concern with polyazide compounds is their potential instability and explosive nature, necessitating careful handling and reaction control nih.gov. The synthesis of vicinal diazides can also be challenging in terms of achieving high yields and stereoselectivity.

Table 2: Synthetic and Applied Challenges

| Challenge | Description |

|---|---|

| Synthesis and Purification | Developing a high-yielding, stereoselective, and safe synthesis of the target compound. Purification of the final product from potential regioisomers and byproducts can also be complex. |

| Stability and Handling | Organic azides, particularly those with multiple azide groups in close proximity, can be thermally unstable and potentially explosive. Establishing safe handling protocols is crucial. |

| Regioselectivity in Reactions | When using the diazide for sequential reactions, achieving selective reaction at one azide group while leaving the other intact can be difficult to control. |

| Biocompatibility of Catalysts | For applications in biological systems, the use of potentially toxic catalysts, such as copper in CuAAC, presents a challenge that may require the development of biocompatible alternatives or the use of catalyst-free methods like SPAAC. nih.gov |

Despite these challenges, the opportunities presented by this compound are significant. Overcoming the synthetic hurdles would provide the scientific community with a versatile and powerful building block. The exploration of its reactivity in various chemical transformations could lead to the discovery of novel compounds with interesting biological or material properties. As the demand for advanced materials and sophisticated molecular probes grows, the development and study of unique chemical entities like this compound will continue to be a key driver of innovation in the chemical sciences. The general challenges in organic chemistry, such as the development of sustainable and efficient chemical processes, also apply to the synthesis and application of this compound nih.gov.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2,3-diazidopropyl)carbamate, and how can reaction conditions be optimized to prevent azide degradation?

- Methodological Answer : The synthesis typically involves sequential azidation and carbamate formation. A validated approach is reacting tert-butyl chloroformate with a diamine precursor (e.g., 2,3-diaminopropylamine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . To introduce azide groups, sodium azide or diazotransfer reagents (e.g., imidazole-1-sulfonyl azide) are used, but elevated temperatures must be avoided to prevent explosive azide decomposition. Key optimizations include:

- Low-temperature azidation (0–5°C) to minimize side reactions.

- Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted amines or over-azidated species .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl N-(2,3-diazidopropyl)carbamate, and what key structural features do they reveal?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the carbamate backbone and azide positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while azide protons resonate as triplets (~3.2–3.5 ppm) .

- Infrared (IR) Spectroscopy : Strong absorption at ~2100 cm⁻¹ confirms the presence of azide (-N₃) groups .

- X-ray Crystallography : Using programs like SHELXL and visualization tools like ORTEP-3 , the crystal structure reveals intramolecular hydrogen bonds (e.g., N–H···O=C) stabilizing the carbamate moiety and azide orientation. For example, evidence from analogous carbamates shows C–H···O and N–H···O interactions forming dimeric or chain-like packing .

Advanced Research Questions

Q. How do competing reaction pathways during the synthesis of this compound impact yield, and what strategies mitigate these issues?

- Methodological Answer : Competing pathways include:

- Over-azidation : Excess NaN₃ leads to triazide byproducts. Mitigation involves stoichiometric control (1:2 molar ratio of diamine to NaN₃) .

- Carbamate Hydrolysis : Moisture-sensitive intermediates degrade in aqueous conditions. Anhydrous solvents (e.g., THF) and molecular sieves improve stability .

- Thermal Decomposition : Azides decompose exothermically above 50°C. Real-time monitoring via Differential Scanning Calorimetry (DSC) identifies safe temperature thresholds .

Yield Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, no N₂ | 45 | 85 |

| 0°C, N₂ atmosphere | 72 | 95 |

| Excess NaN₃ (1:3 ratio) | 60 | 78 |

Q. What discrepancies exist between computational predictions and experimental observations in the hydrogen bonding network of this compound, and how can these be resolved?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) often predict stronger N–H···O=C hydrogen bonds than observed crystallographically. For example, computed bond lengths of ~1.8 Å may differ from experimental values of ~2.1 Å due to crystal packing effects . Resolution strategies include:

- Periodic Boundary Conditions : Incorporating crystal lattice parameters into simulations (e.g., via CRYSTAL17) to account for intermolecular interactions .

- Hirshfeld Surface Analysis : Quantifying close contacts (e.g., C–H···N₃) that destabilize predicted H-bond networks .

Key Discrepancy Example : - Predicted : Dominant N–H···O=C interaction (energy: −25 kJ/mol).

- Observed : Weaker interaction (energy: −18 kJ/mol) due to competing C–H···O bonds from tert-butyl groups .

Applications in Drug Discovery

Q. How can this compound serve as a click chemistry precursor for targeted drug delivery systems?

- Methodological Answer : The azide groups enable Huisgen 1,3-dipolar cycloaddition with alkynes (e.g., PEGylated dibenzocyclooctyne) to form stable triazole linkages. Applications include:

- Prodrug Activation : Conjugation with antibody fragments (e.g., anti-HER2) via Cu-free click chemistry for tumor-specific release .

- Polymer Functionalization : Grafting onto PLGA nanoparticles for controlled drug loading (e.g., doxorubicin) .

Case Study : A 2024 study achieved 89% conjugation efficiency using 10 mol% Cu(I) catalyst at 37°C, with <5% azide decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.